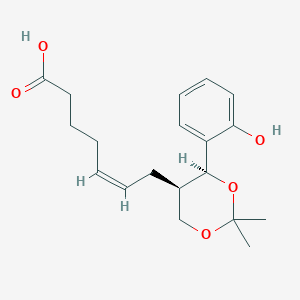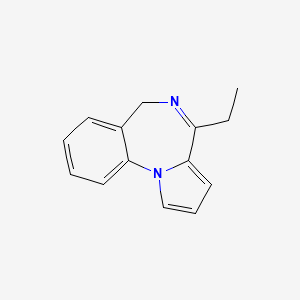
4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine is a heterocyclic compound that belongs to the class of pyrrolobenzodiazepines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications . The structure of this compound consists of a pyrrole ring fused to a benzodiazepine ring, with an ethyl group attached to the fourth position of the pyrrole ring.
Vorbereitungsmethoden
The synthesis of 4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, which is a one-pot two-step methodology that allows for the formation of highly condensed heterocycles under mild conditions . This approach is advantageous due to its step and atom economy, environmental benignity, and convergent synthetic method.
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
For example, the oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction reactions can yield dihydro derivatives. Substitution reactions, such as halogenation, can introduce halogen atoms into the benzodiazepine ring, resulting in various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
In chemistry, it serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities . In biology and medicine, derivatives of this compound have shown promise as anticancer agents, DNA-interactive agents, and neuroprotective agents .
Additionally, 4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine and its derivatives have been investigated for their antiviral and antibacterial properties, making them potential candidates for the development of new therapeutic agents .
Wirkmechanismus
The mechanism of action of 4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine involves its interaction with specific molecular targets and pathways. One of the primary targets is DNA, where the compound can intercalate between base pairs, leading to the inhibition of DNA replication and transcription . This interaction is particularly relevant in the context of its anticancer activity, as it can induce apoptosis in cancer cells.
Furthermore, this compound has been shown to modulate various signaling pathways, including those involved in cell cycle regulation and apoptosis . These effects contribute to its potential therapeutic applications in cancer treatment and other diseases.
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine can be compared with other similar compounds, such as pyrrolo(2,1-c)(1,4)benzodiazepine and pyrrolo(1,2-d)(1,4)benzodiazepine . While all these compounds share a common benzodiazepine core, they differ in the position and nature of the fused pyrrole ring.
Pyrrolo(2,1-c)(1,4)benzodiazepine: This compound has the pyrrole ring fused at the 2,1-position of the benzodiazepine ring.
Pyrrolo(1,2-d)(1,4)benzodiazepine: This compound has the pyrrole ring fused at the 1,2-position of the benzodiazepine ring.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and therapeutic potential.
Eigenschaften
CAS-Nummer |
92508-22-0 |
|---|---|
Molekularformel |
C14H14N2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
4-ethyl-6H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C14H14N2/c1-2-12-14-8-5-9-16(14)13-7-4-3-6-11(13)10-15-12/h3-9H,2,10H2,1H3 |
InChI-Schlüssel |
WNLAYJZRFVHBHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NCC2=CC=CC=C2N3C1=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



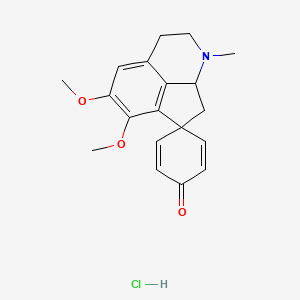
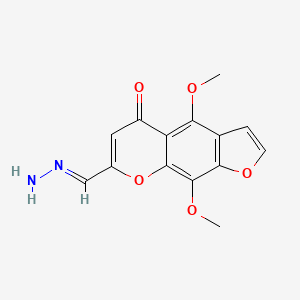
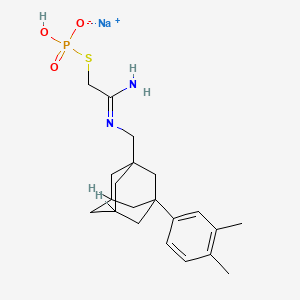
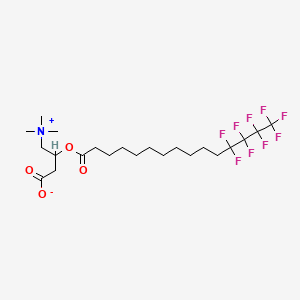
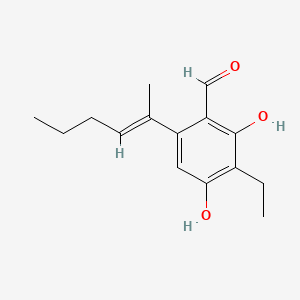
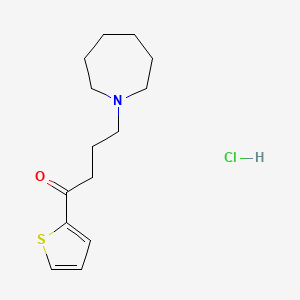
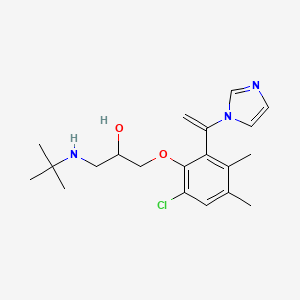

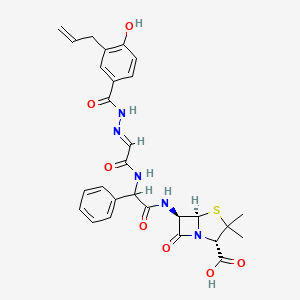

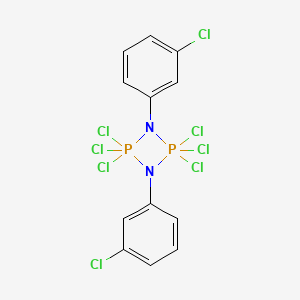
![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)
